molecular formula C9H10O5 B138091 2-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetic acid CAS No. 3695-24-7

2-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetic acid

Cat. No. B138091
CAS RN: 3695-24-7
M. Wt: 198.17 g/mol
InChI Key: PXMUSCHKJYFZFD-UHFFFAOYSA-N
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Description

The compound of interest, 2-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetic acid, is a derivative of phenylacetic acid, which is a key building block in the synthesis of various pharmaceuticals and fine chemicals. The presence of hydroxy and methoxy substituents on the phenyl ring suggests potential for diverse chemical reactivity and biological activity. While the exact compound is not directly discussed in the provided papers, related compounds and their properties and syntheses are described, which can provide insights into the behavior of the compound .

Synthesis Analysis

The synthesis of related compounds involves various strategies, such as cyclization reactions, regioselective bromination, and the use of biocatalysts for stereoselective transformations. For instance, 1,3,4-thiadiazole derivatives of a related methoxyphenoxy acetic acid were synthesized using thiosemicarbazide and phosphoryl chloride or phosphorous pentoxide . Similarly, the synthesis of racemic organophosphorus compounds with two stereogenic centers was achieved, followed by biocatalytic hydrolysis to obtain stereoisomers . These methods could potentially be adapted for the synthesis of 2-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetic acid.

Molecular Structure Analysis

The molecular structure of related compounds reveals important aspects such as the orientation of substituents and the formation of hydrogen bonds. For example, in DL-2-(4-hydroxy-3-methoxyphenyl)-2-hydroxyacetic acid, the acetic acid side chain is roughly perpendicular to the phenyl ring, and molecules are linked through hydrogen bonds . This information can be extrapolated to predict the molecular conformation and intermolecular interactions of 2-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetic acid.

Chemical Reactions Analysis

The chemical reactivity of related compounds includes the formation of dimers through hydrogen bonding and the influence of electron-withdrawing and electron-donating substituents on the phenyl ring . These characteristics are crucial for understanding the reactivity of the hydroxy and methoxy groups in 2-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetic acid, which can affect its participation in further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as stability, solubility, and crystalline structure, are determined by their functional groups and molecular geometry. For instance, the stability of certain phenolic compounds in human cerebrospinal fluid was assessed, which is relevant for understanding the stability of 2-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetic acid under biological conditions . The crystalline structure of (m-methoxyphenyl)acetic acid and its dimer formation through hydrogen bonds provide insights into the solid-state properties that could be expected for the compound of interest .

Scientific Research Applications

Molecular Structure Analysis

The compound DL-2-(4-hydroxy-3-methoxyphenyl)-2-hydroxyacetic acid, closely related to the specified compound, exhibits a molecular structure where the acetic acid side chain is roughly perpendicular to the phenyl ring, and the molecules are linked through hydrogen bonds (Okabe, Suga, & Kohyama, 1995).

Mass Fragmentographic Determination

Mass fragmentographic methods have been developed for determining 4-hydroxy-3-methoxyphenyl acetic acid (HVA) in human cerebrospinal fluid, urine, blood plasma, and mouse brain, indicating its importance in biochemical studies (Sjöquist, Lindström, & Anggard, 1973).

Chiral Auxiliary Compound

2-Hydroxy-2-(ethoxyphenylphosphinyl)acetic acid, similar to the compound , has been explored as a chiral phosphonic auxiliary, useful in the separation of diastereomeric alcohols and amines (Majewska, 2019).

Antioxidant Activities

The synthesis and anti-oxidation activities of 3-Hydroxy-4-methoxy phenyl acetic acid, a related compound, have been studied, indicating its potential in antioxidant research (Ren, 2004).

Biotransformations

Investigations into the biotransformations of 2-hydroxy-2-(ethoxyphenylphosphinyl)acetic acid have shown stereoselective hydrolysis by bacterial species, highlighting its relevance in studies of stereoisomers (Majewska, 2015).

Synthesis of Novel Compounds

New approaches to synthesize compounds structurally similar to 2-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetic acid have been developed, contributing to organic chemistry and drug synthesis research (Lichitsky, Komogortsev, & Melekhina, 2021).

Acylation Reactions

Research has been conducted on acylation reactions involving similar compounds, providing insights into organic synthesis mechanisms (Arutjunyan et al., 2013).

properties

IUPAC Name

2-hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O5/c1-14-7-3-2-5(4-6(7)10)8(11)9(12)13/h2-4,8,10-11H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXMUSCHKJYFZFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70914009
Record name Hydroxy(3-hydroxy-4-methoxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70914009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetic acid

CAS RN

3695-24-7, 97294-81-0
Record name (±)-3-Hydroxy-4-methoxymandelic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3695-24-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003695247
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxy(3-hydroxy-4-methoxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70914009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.925
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Toth, KJ Lee, D Havkin‐Frenkel… - Handbook of vanilla …, 2018 - Wiley Online Library
Vanilla flavor is often described by the layperson as being “plain” and unremarkable. However, specialists involved in the vanilla industry and flavorists or perfumers who appreciate the …
Number of citations: 30 onlinelibrary.wiley.com

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